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Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

Cat. No.: B8550880

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
bis(3-methoxyphenyl)benzene, a key aromatic intermediate in various fields of chemical and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for 1,2-bis(3-methoxyphenyl)benzene is C20H1s02 with a molecular
weight of 290.36 g/mol . The spectroscopic data presented below has been compiled from
verified literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 1,2-bis(3-methoxyphenyl)benzene
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.40-7.46 m - 4H Aromatic Protons

7.16 t 8.0 2H Aromatic Protons

6.78 ddd 8.0,25,1.0 2H Aromatic Protons

6.70 ddd 75,15,1.0 2H Aromatic Protons

6.65 dd 25,15 2H Aromatic Protons
Methoxy Protons

3.59 S - 6H

(-OCHs)

Solvent: DMSO-ds, Instrument Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 1,2-bis(3-methoxyphenyl)benzene

Chemical Shift (6) ppm

Assignment

158.7 C-O (Aromaitic)
142.4 Aromatic C

139.8 Aromatic C

130.2 Aromatic CH

129.0 Aromatic CH

127.7 Aromatic CH

121.7 Aromatic CH

115.0 Aromatic CH

112.4 Aromatic CH

54.8 Methoxy C (-OCHs3)
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Solvent: DMSO-ds, Instrument Frequency: 126 MHz[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 1,2-bis(3-
methoxyphenyl)benzene

lon Calculated m/z Found m/z

[M]* 290.1307 290.1303

lonization Method: Time-of-Flight (TOF) Electron lonization (El+)[1]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 1,2-bis(3-methoxyphenyl)benzene is not
readily available in the searched literature, the expected characteristic absorption bands can be
predicted based on the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for 1,2-bis(3-methoxyphenyl)benzene

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
3100-3000 C-H Stretch Aromatic Medium to Weak
2960-2850 C-H Stretch -OCHs Medium
1600-1585 C=C Stretch Aromatic Ring Medium to Strong
1500-1400 C=C Stretch Aromatic Ring Medium to Strong
Asymmetric C-O-C
1250-1200 Aryl Ether Strong
Stretch
Symmetric C-O-C .
1050-1000 Aryl Ether Medium
Stretch
C-H Out-of-Plane )
900-675 Aromatic Strong

Bend
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Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 1,2-bis(3-methoxyphenyl)benzene (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The
solution is then transferred to a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are acquired on a 500 MHz (for *H) or 126 MHz (for
13C) spectrometer. For the *H spectrum, standard acquisition parameters are used. For the 13C
spectrum, proton decoupling is employed to simplify the spectrum to single lines for each
unique carbon atom.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography. Electron
lonization (EI) is a common method for this type of aromatic compound, where the sample is
bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the
molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) using a Time-of-Flight (TOF) analyzer. The detector measures the
abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry
(HRMS) provides highly accurate mass measurements, allowing for the determination of the
elemental composition of the ions.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 1,2-bis(3-methoxyphenyl)benzene, the
Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is
placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.
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Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers
(typically 4000-400 cm~1). The instrument's detector measures the amount of light transmitted
through or reflected by the sample at each wavenumber. The resulting data is presented as a
plot of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of
1,2-bis(3-methoxyphenyl)benzene.

Compound Synthesis & Purification

Synthesis of 1,2-bis(3-methoxyphenyl)benzene

'

Purification (e.g., Chromatography, Recrystallization)

l Spectroscopic Analysis l

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(*H and 13C) (HRMS) (FT-IR)
l Data Interpretation & StruLture Confirmation l
Analyze Chemical Shifts, Determine Molecular Weight Identify Functional Groups
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Confirm Structure of
1,2-bis(3-methoxyphenyl)benzene
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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 1,2-bis(3-
methoxyphenyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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